3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
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Overview
Description
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a bromophenyl group and a methylphenylsulfonyl group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base to form an intermediate.
Sulfonylation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Products include azides or nitriles.
Reduction: Amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential as a pharmaceutical compound.
Industry: Used in the development of new materials.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
- 3-(4-Fluorophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
Uniqueness
The presence of the bromine atom in 3-(4-Bromophenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile can impart unique reactivity and properties compared to its chloro and fluoro analogs
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c1-12-2-8-15(9-3-12)21(19,20)16(11-18)10-13-4-6-14(17)7-5-13/h2-10H,1H3/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOQUROEMDVABD-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)Br)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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